

Spectroscopic Profile of 3-Chloroquinolin-8-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloroquinolin-8-ol

Cat. No.: B181481

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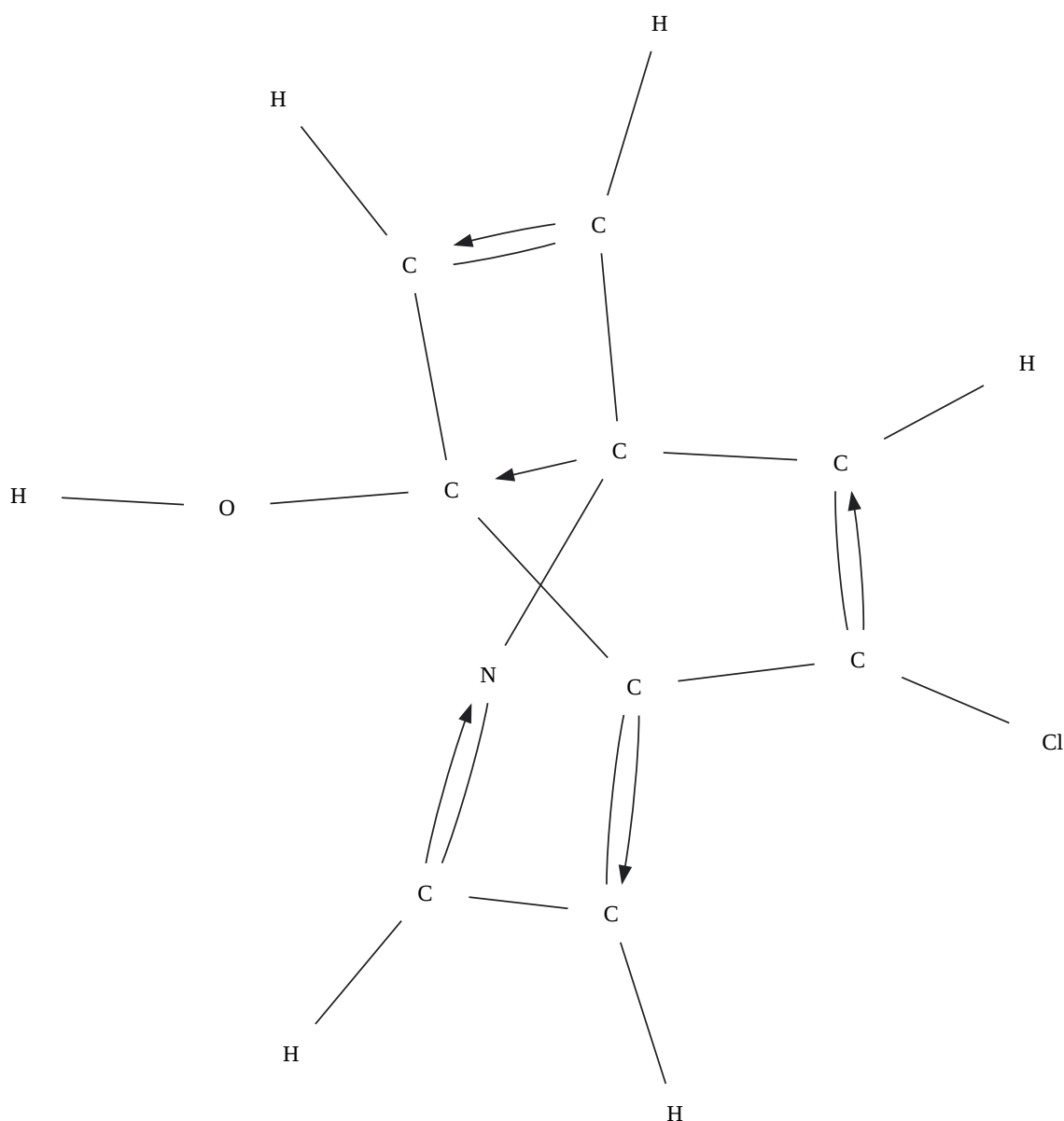
This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloroquinolin-8-ol**. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this compound. Due to the limited availability of public experimental data for **3-Chloroquinolin-8-ol**, this document primarily presents predicted spectroscopic values and generalized experimental protocols. These predictions are derived from computational models and analysis of structurally analogous compounds.

Molecular Structure

Chemical Formula: C_9H_6ClNO

Molecular Weight: 179.60 g/mol

Structure:



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Caption: Chemical structure of **3-Chloroquinolin-8-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **3-Chloroquinolin-8-ol**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.[\[1\]](#)

Predicted ^1H NMR Spectral Data

The expected proton NMR chemical shifts are summarized in the table below. The solvent is assumed to be DMSO- d_6 , and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	br s	1H	OH
~8.8	d	1H	H2
~8.4	d	1H	H4
~7.6	dd	1H	H5
~7.5	t	1H	H6
~7.2	dd	1H	H7

Predicted ^{13}C NMR Spectral Data

The anticipated carbon-13 NMR chemical shifts are provided in the following table.

Chemical Shift (δ , ppm)	Assignment
~155	C8
~148	C2
~140	C8a
~136	C4
~129	C4a
~128	C3
~127	C5
~122	C6
~118	C7

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3-Chloroquinolin-8-ol** are listed below.

Wavenumber (cm^{-1})	Intensity	Assignment
~3400 - 3200	Broad	O-H stretch (phenolic)
~3100 - 3000	Medium	C-H stretch (aromatic)
~1620 - 1580	Strong	C=C stretch (aromatic ring)
~1500 - 1450	Strong	C=N stretch (aromatic ring)
~1300 - 1200	Strong	C-O stretch (phenol)
~850 - 750	Strong	C-Cl stretch
~800 - 700	Strong	C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **3-Chloroquinolin-8-ol** are presented below, based on computational predictions.^[2]

Adduct	Predicted m/z
$[M+H]^+$	180.02108
$[M+Na]^+$	202.00302
$[M-H]^-$	178.00652
$[M+NH_4]^+$	197.04762
$[M+K]^+$	217.97696
$[M]^+$	179.01325

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Chloroquinolin-8-ol**.^[1]

NMR Spectroscopy

A sample of **3-Chloroquinolin-8-ol** (approximately 5-10 mg) would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as DMSO- d_6 . Both 1H and ^{13}C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts would be referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

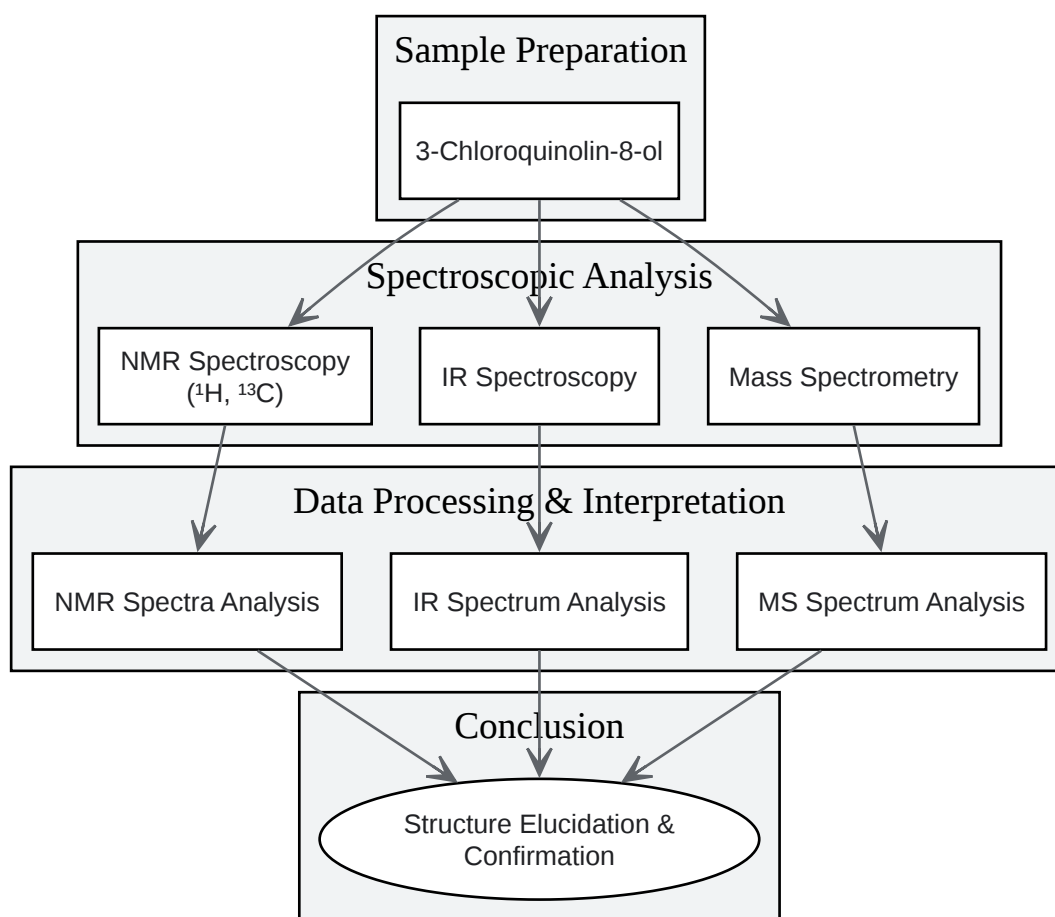
The IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer.^[1] The sample can be prepared as a KBr pellet. A small amount of the compound (1-2 mg) is ground with about 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For EI, a solid probe may be used. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of **3-Chloroquinolin-8-ol** is illustrated in the diagram below.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 3-chloroquinolin-8-ol (C₉H₆ClNO) [pubchemlite.lcsb.uni.lu]
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